Comprehensive Profiling of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride: Structural Elucidation, Formation Mechanisms, and Analytical Protocols
Comprehensive Profiling of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride: Structural Elucidation, Formation Mechanisms, and Analytical Protocols
As the pharmaceutical industry advances its stringent requirements for Active Pharmaceutical Ingredient (API) purity, the identification and control of trace degradation products have become paramount. Finasteride, a potent mechanism-based inhibitor of the type II and III isoforms of 5α-reductase, is globally utilized for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. However, its steroidal core is susceptible to complex oxidative degradation during synthesis.
This technical whitepaper provides an in-depth analysis of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride , a highly conjugated and structurally unique impurity. By dissecting its molecular properties, the causality of its formation, and the analytical protocols required for its isolation, this guide equips researchers and drug development professionals with the field-proven insights necessary for robust API impurity profiling.
Chemical Structure and Molecular Properties
Finasteride (C₂₃H₃₆N₂O₂) features a 4-aza-steroid core. The synthesis of this core requires precise dehydrogenation. When this process loses stoichiometric or thermal control, the API undergoes severe over-oxidation, resulting in the 5,6,7,8,9-Dehydro-10-desmethyl derivative.
Structurally, this impurity is characterized by two major deviations from the parent API:
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Demethylation (10-desmethyl): The loss of the C19 methyl group (located at the C10 position in standard steroid nomenclature).
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Pentadehydro Conjugation (5,6,7,8,9-dehydro): The abstraction of multiple protons, forming a highly conjugated system of double bonds across the B and C rings of the steroidal backbone. This extended pi-electron system shifts the compound's optical properties, typically rendering it a pale yellow solid compared to the white crystalline nature of pure Finasteride.
Quantitative Data Summary
| Molecular Property | Specification / Value |
| Chemical Name | 5,6,7,8,9-Dehydro-10-desmethyl Finasteride |
| CAS Registry Number | 1346602-40-1 |
| Molecular Formula | C₂₂H₂₈N₂O₂ |
| Molecular Weight | 352.47 g/mol |
| Mass Difference from API | -20.07 g/mol (Loss of CH₄ and 4H) |
| Physical Appearance | Pale Yellow Solid |
| Parent API | Finasteride (CAS: 98319-26-7; MW: 372.54 g/mol ) |
Data supported by commercial impurity reference standards [1].
Mechanisms of Formation: The Causality of Over-Oxidation
To control an impurity, one must first understand its genesis. In the commercial synthesis of Finasteride, the critical final step is the introduction of the Δ1 double bond into the precursor, dihydrofinasteride.
In industrial settings, this 1,2-dehydrogenation is frequently achieved using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in the presence of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) [2].
The Causality of Degradation: DDQ is an aggressive hydride acceptor. Under optimal conditions, it selectively abstracts hydrogen from the 1,2-position. However, if the reaction is subjected to elevated temperatures, prolonged exposure, or a molar excess of DDQ, the reagent begins attacking the steroidal core. The steric strain of the C19 methyl group at C10 makes it a prime target for oxidative cleavage (demethylation). Once the methyl group is lost, the adjacent carbon-carbon bonds in the B and C rings become highly susceptible to sequential hydride abstraction, rapidly forming the thermodynamically stable, planar 5,6,7,8,9-pentadehydro conjugated system.
Fig 1: Reaction pathway detailing the DDQ/BSTFA over-oxidation of dihydrofinasteride.
Pharmacological Implications & Enzyme Kinetics
Finasteride achieves its therapeutic effect by acting as a mechanism-based inhibitor. It binds to the 5α-reductase enzyme and undergoes an enzyme-catalyzed reduction, forming a stable NADP-dihydrofinasteride adduct that irreversibly occupies the active site [3].
The formation of the 5,6,7,8,9-Dehydro-10-desmethyl impurity drastically alters the molecule's 3D conformation. The loss of the C19 methyl group removes a critical steric anchor required for active site alignment. Furthermore, the pentadehydro conjugation forces the B and C rings into a rigid, planar geometry. This structural rigidity prevents the molecule from adopting the necessary transition state to form the NADP adduct. Consequently, this impurity is pharmacologically inactive as a 5α-reductase inhibitor. However, its highly conjugated, electron-deficient core poses a risk of off-target electrophilic toxicity, making its strict quantification in the final API non-negotiable.
Analytical Workflow & Experimental Protocols
To reliably detect this impurity at trace levels (ICH Q3A thresholds), a highly specific LC-MS/MS protocol is required. As a Senior Application Scientist, I have designed the following methodology to operate as a self-validating system , ensuring that false positives caused by matrix interference are mathematically impossible.
Step-by-Step Methodology: LC-MS/MS Impurity Profiling
Step 1: Sample Preparation
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Action: Dissolve 10 mg of the Finasteride API batch in 10 mL of Methanol:Water (50:50 v/v) to yield a 1 mg/mL stock. Dilute with the mobile phase to a working concentration of 10 µg/mL.
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Causality: The 50:50 organic-aqueous ratio prevents the precipitation of the highly lipophilic parent API while maintaining the solubility of the slightly more polar conjugated impurity.
Step 2: Chromatographic Separation (RP-HPLC)
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Column: Octadecylsilyl (C18) column (150 mm x 4.6 mm, 3 µm particle size).
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Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient Program: 0-5 min (30% B), 5-15 min (linear ramp to 85% B), 15-20 min (hold at 85% B). Flow rate: 0.8 mL/min.
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Causality: The extended linear ramp is deliberately chosen to exploit the slight polarity difference caused by the missing methyl group. A steeper gradient would cause co-elution due to the dominant lipophilicity of the shared tert-butyl carboxamide tail.
Step 3: Mass Spectrometry (ESI-MS/MS)
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Ionization: Electrospray Ionization (ESI) in positive mode.
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MRM Transitions:
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Finasteride: Precursor m/z 373.3 [M+H]⁺ → Product m/z 305.2
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Impurity: Precursor m/z 353.2 [M+H]⁺ → Product m/z 285.1
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Causality: Monitoring the specific m/z 353.2 precursor ensures that only the compound missing the methyl and 4 hydrogens (-20 Da) is quantified, isolating it from other mono-dehydro impurities.
Step 4: The Self-Validating System (System Suitability) Before analyzing the API, the system must validate itself using a spiked reference standard. The run is only considered valid if:
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Resolution (Rs): The chromatographic resolution between the Finasteride peak and the impurity peak is ≥ 2.5.
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Mass Accuracy: The m/z 353.2 peak is detected within a ± 5 ppm mass error.
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Signal-to-Noise (S/N): The Limit of Quantitation (LOQ) demonstrates an S/N > 10. If these parameters are not met, the system locks out the batch analysis, forcing a column wash or recalibration, thereby guaranteeing data trustworthiness.
Fig 2: Self-validating LC-MS/MS analytical workflow for impurity quantification.
References
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Pharmaffiliates. "5,6,7,8,9-Dehydro-10-desmethyl Finasteride Reference Standard." Pharmaffiliates Impurity Catalog. Available at:[Link]
- Google Patents. "Novel method for synthesizing finasteride by bromization elimination two-step process." Patent CN102911247A.
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Journal of the American Chemical Society. "Mechanism-Based Inhibition of Human Steroid 5α-Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP−Dihydrofinasteride." ACS Publications. Available at:[Link]
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Wikipedia. "Finasteride - Mechanism of Action and Pharmacology." Wikimedia Foundation. Available at:[Link]
